

An In-depth Technical Guide to 3,4-Diethyl-2,5-dimethylhexane

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Compound of Interest

Compound Name: 3,4-Diethyl-2,5-dimethylhexane

CAS No.: 62184-95-6

Cat. No.: B14545312

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Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Executive Summary: This guide provides a comprehensive technical overview of the highly branched alkane, **3,4-Diethyl-2,5-dimethylhexane**. A critical point of clarification is addressed at the outset: the user-provided CAS number 1069-33-6 is correctly associated with 2,5-Diaminohexanedioic acid, not the named alkane. This document will focus on the correct compound, **3,4-Diethyl-2,5-dimethylhexane**, which is assigned CAS Number 62184-95-6.[1]
[2]

This whitepaper delves into the structural characteristics, physicochemical properties, stereochemical complexity, and spectroscopic analysis of **3,4-Diethyl-2,5-dimethylhexane**. A plausible, detailed laboratory-scale synthesis is proposed, grounded in established organometallic chemistry, to provide a practical framework for researchers. Furthermore, the guide explores the broader context of highly branched alkanes in industrial and pharmaceutical applications, followed by essential safety and handling protocols.

Compound Identification and Structural Elucidation

Correcting the Record: CAS Number Disambiguation

It is imperative to begin by clarifying a significant discrepancy in the initial query. The Chemical Abstracts Service (CAS) registry, the global standard for chemical substance identification, assigns distinct numbers to unique chemical structures.

- **3,4-Diethyl-2,5-dimethylhexane**: The correct CAS Registry Number is 62184-95-6.[1][2]
- CAS Number 1069-33-6: This number correctly identifies 2,5-Diaminohexanedioic acid, a diamino acid with the molecular formula $C_6H_{12}N_2O_4$.

This guide will proceed with a detailed analysis of the named compound, **3,4-Diethyl-2,5-dimethylhexane**.

IUPAC Nomenclature and Molecular Structure

3,4-Diethyl-2,5-dimethylhexane is a saturated acyclic hydrocarbon.[3] Its structure is based on a six-carbon hexane main chain, with methyl groups at positions 2 and 5, and ethyl groups at positions 3 and 4.

- Molecular Formula: $C_{12}H_{26}$ [1]
- Molecular Weight: 170.33 g/mol [1]
- Canonical SMILES: CCC(C(C)C)C(CC)C(C)C[1]
- InChI Key: WCPAKUFSQFCWTQ-UHFFFAOYSA-N[1]

The structure of this molecule is characterized by significant branching, which profoundly influences its physical properties, such as boiling point and viscosity, when compared to its linear isomer, n-dodecane.

Caption: 2D Chemical Structure of **3,4-Diethyl-2,5-dimethylhexane**.

Stereochemical Complexity

The structure of **3,4-Diethyl-2,5-dimethylhexane** contains four chiral centers at carbons 2, 3, 4, and 5. Each of these carbons is bonded to four different substituent groups, giving rise to a

large number of possible stereoisomers ($2^4 = 16$). The specific stereochemistry of a sample would significantly impact its chiroptical properties, although it has a lesser effect on bulk physical properties like boiling point and density. For many applications, it is used as a mixture of isomers.[2]

Physicochemical Properties

The high degree of branching in **3,4-Diethyl-2,5-dimethylhexane** results in a more compact molecular shape compared to its linear isomer, n-dodecane. This reduces the surface area available for intermolecular van der Waals forces, leading to a lower boiling point.

Property	Value	Source
Molecular Weight	170.33 g/mol	PubChem[1]
Molecular Formula	C ₁₂ H ₂₆	PubChem[1]
XLogP3-AA (Lipophilicity)	5.6	PubChem[1]
Boiling Point (Predicted)	193.5 ± 3.0 °C	PubChem (via SpringerMaterials)[1]
Density (Predicted)	0.768 ± 0.06 g/cm ³	PubChem[1]
Vapor Pressure (Predicted)	0.8 ± 0.1 mmHg at 25°C	PubChem[1]
Hydrogen Bond Donors	0	PubChem[1]
Hydrogen Bond Acceptors	0	PubChem[1]

Synthesis and Purification

The targeted synthesis of a specific, highly-branched alkane like **3,4-Diethyl-2,5-dimethylhexane** is a non-trivial task that requires precise C-C bond formation, contrasting with industrial bulk methods like catalytic cracking or isomerization which produce complex mixtures.[4] A plausible laboratory approach would involve the coupling of smaller organometallic reagents.

Proposed Synthetic Workflow: Grignard Reagent Coupling

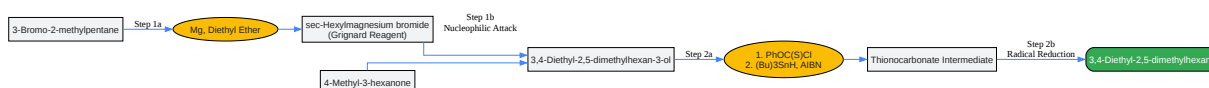
This protocol outlines a conceptual two-step synthesis starting from 3-chloro-2-methylpentane. The core logic is to form a key C-C bond between two C₆ fragments via a Grignard reaction followed by reduction.

Step 1: Synthesis of 3,4-Diethyl-2,5-dimethylhexan-3-ol

- **Apparatus Setup:** Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (CaCl₂), and a pressure-equalizing dropping funnel under an inert atmosphere (Nitrogen or Argon).
- **Grignard Reagent Formation:** Place magnesium turnings (1.1 eq) in the flask. Add a small volume of anhydrous diethyl ether and a crystal of iodine to initiate the reaction.
- **Slowly add a solution of 3-bromo-2-methylpentane (1.0 eq) in anhydrous diethyl ether via the dropping funnel to the magnesium suspension. Maintain a gentle reflux through controlled addition or gentle heating. The disappearance of the magnesium and formation of a cloudy grey solution indicates the formation of the Grignard reagent, sec-hexylmagnesium bromide.**
- **Coupling Reaction:** Cool the Grignard solution to 0°C in an ice bath. Add a solution of 4-methyl-3-hexanone (1.0 eq) in anhydrous diethyl ether dropwise. The causality here is the nucleophilic attack of the Grignard carbon onto the electrophilic carbonyl carbon of the ketone.
- **Quenching:** After the addition is complete and the reaction has stirred for 1-2 hours at room temperature, slowly and carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). This protonates the intermediate alkoxide and neutralizes excess Grignard reagent.
- **Workup:** Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude tertiary alcohol, 3,4-diethyl-2,5-dimethylhexan-3-ol.

Step 2: Deoxygenation of the Tertiary Alcohol to the Alkane

- **Barton-McCombie Deoxygenation:** This is a reliable method for removing a hydroxyl group.
- **Thionoformate Formation:** Dissolve the crude alcohol from Step 1 in an aprotic solvent (e.g., anhydrous toluene). Add phenyl chlorothionoformate (1.2 eq) and a base such as DMAP (catalytic) or pyridine (as solvent and base). Stir at room temperature until TLC or GC-MS analysis indicates complete conversion to the thionocarbonate intermediate.
- **Radical Reduction:** To the solution of the thionocarbonate, add tributyltin hydride ((Bu)₃SnH) (1.5 eq) and a radical initiator such as AIBN (catalytic amount). Heat the mixture to reflux (approx. 80-110°C, depending on solvent). The tin hydride mediates a radical chain reaction that cleaves the C-O bond.
- **Final Workup:** Cool the reaction mixture. Remove the tin byproducts, often by washing with aqueous KF or by column chromatography on silica gel. The solvent is removed under reduced pressure, and the resulting crude alkane is purified by fractional distillation to yield pure **3,4-Diethyl-2,5-dimethylhexane**.



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Caption: Proposed synthetic workflow for **3,4-Diethyl-2,5-dimethylhexane**.

Spectroscopic Analysis and Structural Verification

The unambiguous identification of **3,4-Diethyl-2,5-dimethylhexane** relies on a combination of spectroscopic techniques. While a specific, published spectrum for this exact isomer is not readily available, its spectral features can be reliably predicted based on the analysis of similar branched alkanes.

Mass Spectrometry (MS)

In electron ionization mass spectrometry (EI-MS), branched alkanes are characterized by extensive fragmentation. The molecular ion (M^+) peak at $m/z = 170$ is expected to be of very low abundance or completely absent.^[5] Fragmentation preferentially occurs at the branching points to form more stable secondary and tertiary carbocations.^[6]

Expected Fragmentation Pattern:

- **Cleavage:** The C-C bonds at the heavily substituted C3 and C4 positions are prone to cleavage.
- **Major Fragments:** Loss of an ethyl radical ($M-29$) to yield an ion at m/z 141, and loss of a propyl radical ($M-43$) to yield an ion at m/z 127 are likely. Further fragmentation would lead to a complex pattern of smaller alkyl cations (e.g., $m/z = 43, 57, 71, 85$).^[5]^[6] The most stable carbocations formed will typically result in the most abundant peaks (the base peak).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the molecule's complex and asymmetric nature, the ^1H and ^{13}C NMR spectra are expected to be complex, with many overlapping signals.

^1H NMR:

- **Chemical Shift Regions:** All signals will appear in the characteristic alkane region of ~ 0.8 - 1.7 ppm.
- **Signal Multiplicity:** The methyl protons (CH_3) will appear as doublets (if adjacent to a single CH) or triplets (if part of an ethyl group). The methylene (CH_2) and methine (CH) protons will show complex, overlapping multiplets due to coupling with multiple, non-equivalent neighboring protons.

^{13}C NMR:

- **Signal Count:** Due to stereoisomerism and the lack of symmetry, a mixture of isomers could show more than the 6 unique carbon signals expected for a single stereoisomer.
- **Predicted Chemical Shifts (for one diastereomer):**

Carbon Position	Predicted Chemical Shift (ppm)	Rationale
C1, C6 (Primary CH ₃)	~11-15	Standard terminal methyl groups.
C2, C5 (Secondary CH)	~30-35	Methine carbons adjacent to other alkyl groups.
C3, C4 (Tertiary CH)	~40-48	Highly substituted methine carbons, shifted downfield.
Methyls on C2, C5	~18-22	Methyl groups on a secondary carbon.
Ethyl CH ₂	~25-30	Methylene groups in ethyl substituents.
Ethyl CH ₃	~10-14	Terminal methyls of the ethyl groups.

Infrared (IR) Spectroscopy

The IR spectrum of an alkane is relatively simple and dominated by C-H bond vibrations.[7]

- C-H Stretching: Strong, sharp absorptions in the 2850-3000 cm⁻¹ region.
- C-H Bending: Absorptions around 1450-1470 cm⁻¹ (scissoring) and 1370-1380 cm⁻¹ (methyl rock).[7] The absence of significant peaks outside these regions (e.g., no C=O, O-H, or C=C bands) is a strong confirmation of a pure, saturated alkane structure.

Applications and Relevance to Drug Development

While **3,4-Diethyl-2,5-dimethylhexane** does not have specific, high-profile applications, highly branched alkanes (isoparaffins) are valuable in several areas relevant to the pharmaceutical and chemical industries.

- Inert Solvents and Media: Their low reactivity and specific solvency characteristics make them suitable as non-polar, aprotic solvents for organic synthesis or as reaction media where inertness is critical.[8]

- **Formulation Excipients:** In drug development, hydrocarbons can be used in topical formulations like ointments and creams. More advanced structures, such as semifluorinated alkanes (SFAs), which combine alkane and perfluorocarbon segments, are emerging as novel drug carriers, especially in ophthalmology, due to their ability to dissolve lipophilic drugs and their unique interfacial properties.[9][10] The principles of using a biocompatible, non-polar liquid carrier are directly applicable.
- **Lubricants and Specialty Fluids:** The branched structure imparts a low freezing point and specific viscosity, making such compounds useful as components in high-performance lubricants and hydraulic fluids, including those used in specialized laboratory and manufacturing equipment.[6]
- **Reference Standards:** Pure isomers of complex alkanes serve as crucial reference standards in analytical chemistry, particularly in geochemistry and environmental analysis for identifying components in complex hydrocarbon mixtures.

Safety and Handling

As a C₁₂ hydrocarbon, **3,4-Diethyl-2,5-dimethylhexane** is a flammable liquid. Safe handling is paramount and should adhere to standard protocols for flammable organic compounds.

- GHS Hazards (Predicted):
 - Flammable Liquid (Category 3 or 4)
 - Aspiration Hazard (Category 1)
 - Skin Irritant (Category 2)
 - May cause drowsiness or dizziness (Specific Target Organ Toxicity - Single Exposure, Category 3)

Experimental Protocol for Safe Handling:

- **Engineering Controls:** All handling of the liquid should be performed inside a certified chemical fume hood to prevent the accumulation of flammable vapors.[11]

- Ignition Source Control: Ensure the work area is completely free of ignition sources, including open flames, hot plates, and non-intrinsically safe electrical equipment (stirrers, vacuum pumps).[11] Use spark-proof tools.
- Personal Protective Equipment (PPE): Wear appropriate PPE at all times:
 - Nitrile gloves
 - Chemical splash goggles
 - Flame-resistant lab coat
- Grounding and Bonding: When transferring significant quantities of the liquid between metal containers, bond the containers together and ground the dispensing container to prevent the buildup of static electricity, which can ignite vapors.
- Storage: Store in a tightly sealed, properly labeled container within a dedicated, ventilated flammable liquids storage cabinet. Segregate from oxidizing agents.
- Spill Response: In case of a spill, absorb with an inert material (e.g., vermiculite or sand). Do not use combustible materials like paper towels for large spills. Collect the absorbed material in a sealed container for proper hazardous waste disposal.

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